[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
The compound (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine
is a chemical compound with the IUPAC name N-[(2,4-dichlorophenyl)(3-pyridinyl)methyl]-N-ethylamine
. It has a molecular weight of 281.18 and its molecular formula is C14H14Cl2N2 . The compound is stored at room temperature and it is in the form of oil .
Molecular Structure Analysis
The molecular structure of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine
can be represented by the InChI code 1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3
. This indicates that the compound has a complex structure with multiple rings and functional groups.
Physical And Chemical Properties Analysis
(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine
is an oil at room temperature . It has a molecular weight of 281.18 . More detailed physical and chemical properties are not available in the literature I found.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
This compound is a part of the pyrrolidine class, which is known for its versatility in drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is commonly used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The presence of the dichlorophenyl and pyridinyl groups in (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine may enhance its binding affinity to biological targets, potentially leading to the development of new therapeutic agents.
Advanced Material Development
Compounds similar to (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine have shown potential in the creation of advanced materials. Their ability to undergo protonation/deprotonation and complexation with metals can be exploited to develop materials with desired electrochemical and biological properties.
Pharmacokinetics: ADME/Tox Studies
The introduction of heteroatomic fragments like those in (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is crucial for modifying physicochemical parameters to obtain favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles for drug candidates .
Stereochemistry: Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in the compound provides an opportunity to explore enantioselective synthesis. The spatial orientation of substituents can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHARZXRMFHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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